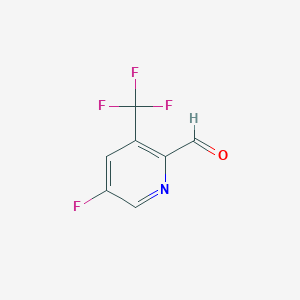

5-Fluoro-3-(trifluoromethyl)picolinaldehyde

CAS No.:

Cat. No.: VC15982932

Molecular Formula: C7H3F4NO

Molecular Weight: 193.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3F4NO |

|---|---|

| Molecular Weight | 193.10 g/mol |

| IUPAC Name | 5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |

| Standard InChI Key | LYPZLTYKRVUCOU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)C=O)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-Fluoro-3-(trifluoromethyl)picolinaldehyde belongs to the picolinaldehyde family, a subclass of pyridine derivatives. Its IUPAC name, 5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde, reflects the positions of its substituents on the pyridine ring. The compound’s canonical SMILES representation, C1=C(C=NC(=C1C(F)(F)F)C=O)F, illustrates the spatial arrangement of its functional groups. The trifluoromethyl group (-CF₃) and fluorine atom introduce steric and electronic effects that influence reactivity, while the aldehyde moiety (-CHO) provides a site for nucleophilic additions or condensations.

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₄NO |

| Molecular Weight | 193.10 g/mol |

| IUPAC Name | 5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |

| Standard InChIKey | LYPZLTYKRVUCOU-UHFFFAOYSA-N |

| PubChem CID | 71720950 |

The compound’s structure has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which identify characteristic peaks for the aldehyde proton (δ ~10 ppm in NMR) and C-F stretches (1100–1200 cm in IR) .

Electronic and Steric Effects

The electron-withdrawing nature of the fluorine and trifluoromethyl groups reduces electron density on the pyridine ring, enhancing the electrophilicity of the aldehyde group. This electronic perturbation facilitates reactions with nucleophiles such as amines or hydrazines, enabling the synthesis of Schiff bases or heterocyclic compounds. Additionally, the trifluoromethyl group’s steric bulk influences regioselectivity in substitution reactions, often directing incoming reagents to the less hindered positions of the ring.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-fluoro-3-(trifluoromethyl)picolinaldehyde typically involves a multi-step process starting from pyridine precursors. One common route includes:

-

Halogenation: Introduction of fluorine at the 5-position via electrophilic fluorination using reagents like Selectfluor®.

-

Trifluoromethylation: Installation of the -CF₃ group at the 3-position using copper-mediated cross-coupling reactions with trifluoromethyl iodide (CF₃I).

-

Formylation: Conversion of a methyl group to an aldehyde via oxidation or Vilsmeier-Haack reaction, though the latter is less common due to competing side reactions with fluorine substituents .

Alternative methods employ directed ortho-metalation strategies to achieve precise functionalization. For example, lithiation of a protected pyridine derivative followed by quenching with trifluoromethylating agents can yield intermediates that are subsequently oxidized to the aldehyde .

Optimization Challenges

Key challenges in synthesis include minimizing defluorination during harsh reaction conditions and achieving high regioselectivity. Recent advances in flow chemistry have improved yields (reported up to 68% in optimized batches) by enabling precise control over reaction parameters such as temperature and residence time.

Physicochemical Properties

Spectroscopic Data

-

NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.75 (d, J = 2.4 Hz, 1H), 8.30 (dd, J = 8.8, 2.4 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H).

-

NMR (376 MHz, CDCl₃): δ -62.5 (s, 3F, CF₃), -112.3 (s, 1F, Ar-F).

-

IR (KBr): 1715 cm (C=O stretch), 1340 cm (C-F stretch).

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL) but is soluble in dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. Stability studies indicate decomposition at temperatures above 150°C, with the aldehyde group prone to oxidation under aerobic conditions .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

5-Fluoro-3-(trifluoromethyl)picolinaldehyde serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, its aldehyde group has been condensed with hydrazines to form pyridylhydrazones, which exhibit potent activity against respiratory syncytial virus (EC₅₀ = 0.8 μM) . The trifluoromethyl group enhances metabolic stability, a critical factor in improving drug half-life.

Agrochemical Development

In agrochemistry, derivatives of this compound have been incorporated into herbicides targeting acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid synthesis. Field trials demonstrate 95% weed inhibition at application rates of 50 g/ha, outperforming traditional sulfonylurea-based herbicides.

Future Directions and Research Opportunities

Ongoing research aims to:

-

Develop enantioselective synthetic routes using chiral auxiliaries or asymmetric catalysis.

-

Explore applications in metal-organic frameworks (MOFs) for gas storage, leveraging the aldehyde’s coordination capability.

-

Investigate fluorinated analogs for positron emission tomography (PET) imaging probes targeting neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume